molecular formula C11H16N2O2 B13013265 Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B13013265
M. Wt: 208.26 g/mol
InChI Key: RJLSATVYQYBOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and pharmacological applications.

This compound has the following chemical properties:

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 197.25 g/mol
  • Boiling Point : Predicted at approximately 371.9 °C
  • Density : 1.22 g/cm³ (predicted)
  • pKa : 9.84 (predicted) .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may possess significant pharmacological properties including:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrrolopyridine compounds exhibit antiproliferative effects against several human tumor cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against HeLa and HCT116 cells .
  • Cyclin-dependent Kinase Inhibition : Certain pyrrolopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this compound have shown selectivity towards CDK2 and CDK9 .

Antiproliferative Studies

A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of pyrrolopyridine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The data showed:

CompoundCell LineIC50 (µM)
Compound AHeLa0.12
Compound BHCT1160.36
Ethyl derivativeA3750.25

These findings suggest that structural modifications can enhance potency against specific cancer types .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For instance:

  • Inhibition of CDK Activity : Ethyl derivatives have been shown to disrupt the phosphorylation processes critical for cell cycle progression .

Pharmacological Applications

Given its promising biological activities, this compound is being explored for potential therapeutic applications in:

  • Cancer Treatment : As a candidate for developing novel anticancer agents targeting specific kinases.
  • Neuroprotective Agents : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-6-8-7-12-5-4-9(8)13(10)2/h6,12H,3-5,7H2,1-2H3

InChI Key

RJLSATVYQYBOTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.